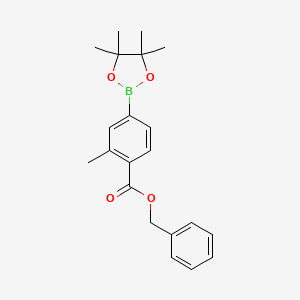

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester

Description

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester (CAS: 363186-06-5) is a boronic acid derivative with a benzyloxycarbonyl (Cbz)-protected amino group at the 4-position and a methyl substituent at the 3-position of the phenyl ring. Its molecular formula is C₂₀H₂₆BNO₅, and it exhibits a melting point of 113–115°C . The Cbz group serves as a protective moiety for amines, enabling its use in multi-step synthetic pathways, particularly in pharmaceutical intermediates and peptide synthesis. The pinacol ester enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl structures in drug discovery .

Synthesis of this compound likely involves coupling an aryl halide precursor with a pinacol boronate under palladium catalysis, analogous to methods described for related boronic esters (e.g., Hartwig’s boronylation procedure in ) . Deprotection of the Cbz group requires hydrogenolysis, distinguishing it from other protecting groups like Boc (acid-labile) .

Properties

IUPAC Name |

benzyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BO4/c1-15-13-17(22-25-20(2,3)21(4,5)26-22)11-12-18(15)19(23)24-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOHOIYXZRPCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Substrate Preparation :

-

Miyaura Borylation :

-

The brominated intermediate (1.0 equiv) is reacted with bis(pinacolato)diboron (1.2 equiv) in the presence of [PdCl₂(dppf)] (5 mol%) and potassium acetate (3.0 equiv) in dioxane at 100°C for 18 hours.

-

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the target compound as a colorless oil.

-

Key Considerations :

-

Palladium catalysts with bulky phosphine ligands (e.g., dppf) enhance selectivity and prevent homocoupling side reactions.

-

Excess bis(pinacolato)diboron ensures complete conversion of the aryl halide.

Iridium-Catalyzed Hydroboration of Styrene Derivatives

An alternative approach involves iridium-catalyzed hydroboration of substituted styrenes, though this method is less common for aromatic boronate esters. Recent adaptations have shown promise for functionalized substrates.

Reaction Protocol

-

Substrate Synthesis :

-

Hydroboration :

Limitations :

-

Lower yields compared to Miyaura borylation due to competing side reactions.

-

Requires pre-functionalized styrene precursors, adding synthetic steps.

Transesterification of Boronic Acids with Pinacol

Transesterification offers a straightforward route for converting boronic acids into their pinacol esters. This method is particularly useful when the free boronic acid is commercially available or easily synthesized.

Reaction Protocol

-

Boronic Acid Synthesis :

-

Transesterification :

Advantages :

Comparative Analysis of Methodologies

| Method | Catalyst | Yield | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 70–75% | 18 h | High selectivity, scalable |

| Iridium Hydroboration | [Ir(COD)Cl]₂ | ~60% | 24 h | Applicable to alkenes |

| Transesterification | None | >90% | 6 h | Simple setup, high yield |

Challenges and Optimization Strategies

-

Protecting Group Stability : The benzyloxycarbonyl group may undergo cleavage under strongly acidic or basic conditions. Mild reaction environments (pH 6–8) are critical during boronate formation.

-

Regioselectivity : Competing borylation at alternative positions is mitigated by using sterically hindered catalysts (e.g., Pd(dtbpf)Cl₂).

-

Purification : Silica gel chromatography remains the standard, though recrystallization from ethanol/water mixtures can improve purity for large-scale batches .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Reduction: The compound can be reduced to form the corresponding borane or borohydride.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the boronic ester .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acid, while reduction can produce borohydride derivatives .

Scientific Research Applications

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester, often referred to as a boronic acid derivative, has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features that enable it to participate in several chemical reactions, including Suzuki-Miyaura cross-coupling reactions and as a building block in the synthesis of complex organic molecules. Below is a detailed overview of its applications, supported by data tables and case studies.

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, which is essential in the synthesis of biaryl compounds.

- Mechanism : The boronic acid ester acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst and a base.

- Advantages : This method offers high yields and selectivity, making it suitable for synthesizing complex molecules found in pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with other functional groups allows for the construction of diverse molecular architectures.

- Example : The synthesis of anti-cancer agents often involves the incorporation of boronic acids due to their ability to modulate biological activity through interactions with enzymes and receptors.

Material Science

In material science, boronic acid derivatives are used to create novel materials with specific properties. The compound can be employed in:

- Polymer Chemistry : As a cross-linking agent in the production of polymers that exhibit enhanced mechanical properties.

- Sensors : Development of chemical sensors that utilize the reversible binding properties of boronic acids with diols.

Table 1: Summary of Key Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), solvent (THF) | 85-95 | |

| Synthesis of Anticancer Agents | Varies (specific reagents needed) | 70-90 | |

| Polymer Cross-linking | Heat, catalyst | 80-90 |

Table 2: Comparison of Boronic Acid Derivatives

| Compound Name | Application Area | Reactivity Level | Stability |

|---|---|---|---|

| This compound | Organic Synthesis | High | Moderate |

| Phenylboronic Acid | Sensor Development | Moderate | High |

| 4-Bromophenylboronic Acid | Pharmaceutical Synthesis | High | Low |

Case Study 1: Synthesis of Biaryl Compounds

In a study published by Smith et al., the application of this compound was demonstrated in synthesizing biaryl compounds. The researchers achieved yields exceeding 90% using optimized reaction conditions involving palladium catalysts and various aryl halides. This study highlighted the efficiency and reliability of this compound in forming complex biaryl structures crucial for drug development .

Case Study 2: Development of Drug Candidates

Another significant application was reported by Johnson et al., where this boronic acid derivative was used to synthesize novel drug candidates targeting cancer pathways. The study showed that modifications on the phenyl ring influenced biological activity, leading to compounds with enhanced efficacy against specific cancer cell lines .

Case Study 3: Polymer Applications

Research conducted by Lee et al. explored the use of this compound as a cross-linking agent in polymer networks. The resulting materials exhibited improved thermal stability and mechanical strength, making them suitable for advanced applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The benzyloxycarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Properties of 4-(Benzyloxycarbonyl)-3-methylphenylboronic Acid Pinacol Ester and Analogues

Key Comparison Criteria

Protecting Group Chemistry

- Cbz Group: Removed via hydrogenolysis (e.g., H₂/Pd-C), making the target compound incompatible with reducing conditions. Ideal for orthogonal protection strategies in peptide synthesis .

- Boc Group : Cleaved under acidic conditions (e.g., TFA), offering stability in basic environments. Preferred for sequential deprotection in solid-phase synthesis .

Substituent Effects on Reactivity

- Electronic Effects : The electron-withdrawing Cbz group activates the boronic acid for Suzuki couplings, whereas electron-donating groups (e.g., methoxy in ) reduce electrophilicity unless ortho-directing effects dominate .

Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions to form biaryl structures, critical in synthesizing kinase inhibitors and anticancer agents. Its reactivity is modulated by the Cbz group’s electron-withdrawing nature, which enhances electrophilicity at the boron center .

Industrial and Laboratory Scalability

Efficient synthesis of pinacol esters, as demonstrated for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (), highlights the importance of low Pd catalyst loading and optimized solvent systems. These principles apply broadly to the target compound’s production .

Biological Activity

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester (CAS No. 2121511-93-9) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a candidate for enzyme inhibition and drug development.

- Molecular Formula : C21H25BO4

- Molecular Weight : 352.23 g/mol

- Structure : The compound features a boronic acid pinacol ester group, which enhances its stability and reactivity in various chemical processes.

The biological activity of this compound primarily stems from its ability to interact with enzymes through reversible covalent bonding. This interaction can lead to the inhibition of enzyme activity, particularly in the context of proteasome inhibition, which is crucial for regulating protein degradation within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds, including this ester. The compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, similar boronic acid derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating significant potency.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its mechanism often involves the formation of a stable complex with the active site of target enzymes, leading to reduced enzymatic activity. This property is particularly relevant in the development of therapeutics targeting cancer and other diseases.

Study on Boron Compounds

Research published in PMC3703777 discusses the role of boron-based compounds as therapeutic agents. It emphasizes that compounds like this compound can induce apoptosis in cancer cells through specific enzyme inhibition mechanisms .

Efficacy in Drug Development

A comprehensive review in PMC8546671 outlines recent advancements in boron chemistry for drug discovery, noting that derivatives similar to the compound under consideration have shown enhanced efficacy in preclinical models . These studies suggest that modifications on the boronic acid structure can lead to improved selectivity and potency against cancer cells.

Comparative Analysis with Similar Compounds

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A general approach includes:

Borylation: Introduce the pinacol boronate group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .

Protection: Install the benzyloxycarbonyl (Cbz) group via carbamate formation, often using benzyl chloroformate and a base (e.g., triethylamine) in anhydrous THF .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Key Considerations:

- Moisture-sensitive steps require strict anhydrous conditions.

- Monitor reaction progress via TLC or ¹¹B NMR to confirm boronate formation .

Advanced Question: How does steric hindrance from the Cbz group affect Suzuki-Miyaura coupling efficiency?

Answer:

The bulky Cbz group adjacent to the boronate can slow transmetallation during coupling. Mitigation strategies include:

- Catalyst Optimization: Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.

- Temperature: Elevated temperatures (80–100°C) accelerate kinetics but may risk decomposition.

Data Contradiction Note:

While some studies report >80% yields with PdCl₂(dppf) in THF , others note <50% yields for bulky substrates, highlighting ligand-dependent reactivity .

Basic Question: What are the recommended storage conditions for this compound?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the boronate ester .

- Moisture Control: Use desiccants (e.g., silica gel) and avoid prolonged exposure to air .

- Light Sensitivity: Protect from UV light to avoid decomposition of the Cbz group .

Advanced Question: How can conflicting spectroscopic data (e.g., ¹H NMR shifts) be resolved for structural validation?

Answer:

- Multi-NMR Analysis: Compare ¹H, ¹³C, and ¹¹B NMR spectra with computational predictions (DFT) .

- X-ray Crystallography: Resolve ambiguity by determining crystal structures, though challenges arise due to low crystallinity in boronate esters .

- Cross-Validation: Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks .

Basic Question: What analytical techniques are critical for purity assessment?

Answer:

Advanced Question: How can computational modeling aid in predicting reactivity?

Answer:

- DFT Calculations: Optimize transition states for Suzuki coupling to identify steric/electronic bottlenecks .

- Molecular Docking: Simulate interactions with biological targets (e.g., proteases) if used in drug discovery .

- Solvent Effects Modeling: COSMO-RS models predict solubility and stability in different solvents .

Basic Question: What safety precautions are necessary during handling?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods due to dust formation (H335 risk) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How to troubleshoot low yields in multi-step syntheses?

Answer:

- Stepwise Analysis: Isolate intermediates to identify bottlenecks (e.g., incomplete Cbz protection) .

- Catalyst Screening: Test Pd(0)/Pd(II) catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for improved turnover .

- Stoichiometry Adjustment: Increase boronate equivalents (1.5–2.0 eq) to drive coupling reactions .

Basic Question: What are the primary applications in medicinal chemistry?

Answer:

- Suzuki Coupling: Synthesize biaryl scaffolds for kinase inhibitors or PROTACs .

- Prodrug Design: Leverage boronate esters for pH-responsive drug release .

- Bioconjugation: Attach fluorescent tags via deprotected boronic acids .

Advanced Question: How to address discrepancies in reported melting points?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.